An In-depth Technical Guide to (3,4-Dichlorophenyl)hydrazine (CAS 13124-18-0): Synthesis, Applications, and Safety
An In-depth Technical Guide to (3,4-Dichlorophenyl)hydrazine (CAS 13124-18-0): Synthesis, Applications, and Safety
Introduction and Overview
(3,4-Dichlorophenyl)hydrazine is a substituted aromatic hydrazine that serves as a crucial building block in synthetic organic chemistry. Its utility lies in the reactive hydrazine moiety (-NHNH₂) attached to a dichlorinated phenyl ring. This structure makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and agrochemical development.[2][3] The dichloro-substitution pattern on the aromatic ring significantly influences the electronic properties and lipophilicity of the final synthesized molecules, often enhancing their biological activity or modifying their metabolic profiles. This guide provides an in-depth examination of its properties, synthesis, applications, and handling protocols, designed for the practicing research scientist.
Chemical and Physical Properties
The fundamental physicochemical properties of (3,4-Dichlorophenyl)hydrazine are critical for its appropriate handling, storage, and application in synthesis. The data presented below is compiled from authoritative chemical databases and supplier specifications.
| Property | Value | Source |
| CAS Number | 13124-18-0 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | |
| InChI Key | YMJSQPNVQRHZDW-UHFFFAOYSA-N | [1] |
Synthesis of Substituted Phenylhydrazines
The industrial synthesis of substituted phenylhydrazines, including the 3,4-dichloro- derivative, typically involves the nucleophilic aromatic substitution of a highly halogenated benzene ring with hydrazine or hydrazine hydrate.[4][5] The choice of solvent, temperature, and molar excess of the hydrazine source are critical parameters that dictate reaction efficiency, yield, and purity.
General Synthesis Pathway
A common approach involves reacting a suitable dichlorofluorobenzene or trichlorobenzene derivative with hydrazine hydrate.[4] The greater lability of the fluorine or a specific chlorine atom under nucleophilic attack allows for a regioselective reaction.
Caption: Generalized workflow for the synthesis of substituted phenylhydrazines.
Causality in Experimental Design
-
Choice of Starting Material: The use of a fluorinated precursor (e.g., 1,2-dichloro-4-fluorobenzene) can offer higher selectivity, as the carbon-fluorine bond is often more susceptible to nucleophilic attack by hydrazine compared to carbon-chlorine bonds in this context.
-
Excess Hydrazine Hydrate: Using a significant molar excess of hydrazine hydrate (e.g., 2 to 8 moles per mole of substrate) serves a dual purpose: it acts as both the nucleophile and often as a solvent or co-solvent, and it drives the reaction equilibrium towards the product.[5]
-
Solvent Selection: The choice of a high-boiling point, polar aprotic solvent like pyridine or a more common solvent like ethanol facilitates the dissolution of reactants and allows the reaction to be conducted at temperatures sufficient to overcome the activation energy barrier.[4]
Applications in Drug Development and Agrochemicals
(3,4-Dichlorophenyl)hydrazine is not typically an active pharmaceutical ingredient (API) itself but is a versatile intermediate for constructing more complex, biologically active molecules. Its primary application is in the synthesis of nitrogen-containing heterocycles.
Synthesis of Pyrazole Derivatives
One of the most prominent uses of substituted phenylhydrazines is in the Knorr pyrazole synthesis or similar condensation reactions with 1,3-dicarbonyl compounds or their equivalents.[6] Pyrazole scaffolds are present in numerous pharmaceuticals, including anti-inflammatory drugs, kinase inhibitors, and anticancer agents.
A representative reaction involves the condensation of (3,4-Dichlorophenyl)hydrazine hydrochloride with an activated acrylate, followed by cyclization to form a pyrazole ring.[2]
Caption: Workflow for synthesizing a substituted pyrazole from (3,4-Dichlorophenyl)hydrazine.
Synthesis of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives
Substituted hydrazines can be acylated to form acyl hydrazines (hydrazides), which are key precursors for 1,3,4-thiadiazoles and 1,3,4-oxadiazoles.[7][8] These five-membered aromatic rings are considered important "bioisosteres" of amide bonds, offering improved metabolic stability while maintaining key hydrogen bonding interactions.[7] They are found in drugs with antibacterial, antifungal, and anticancer properties.[7][8][9]
Analytical Methodologies
Ensuring the absence of residual, unreacted hydrazine in final products is a critical regulatory requirement, as hydrazine is a potent toxin and potential genotoxic impurity.[10] While specific methods for (3,4-Dichlorophenyl)hydrazine are proprietary, a general and robust approach for trace hydrazine analysis involves derivatization followed by gas chromatography (GC).
Protocol: GC Analysis of Residual Hydrazine
This protocol is adapted from a general method for trace hydrazine analysis in pharmaceutical samples.[10]
Principle: Hydrazine is highly polar and thermally labile, making direct GC analysis difficult. It is derivatized with acetone to form the more volatile and stable acetone azine, which is then readily analyzed by GC with a Flame Ionization Detector (FID).
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the test sample (e.g., the final API synthesized from the hydrazine intermediate) into a GC vial.
-
Add 1.0 mL of the derivatizing diluent (e.g., a solution of 1% water in acetone containing a catalytic amount of acetic or formic acid).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at approximately 40-50°C for 15-20 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before analysis.
-
-
Standard Preparation:
-
Prepare a stock solution of hydrazine in the same diluent.
-
Create a series of calibration standards by serial dilution to cover the expected range of the impurity (e.g., 0.1 to 10 ppm).
-
Treat the standards with the same heating step as the sample.
-
-
GC-FID Conditions:
-
Column: DB-624 or similar (6% cyanopropylphenyl-94% dimethylpolysiloxane), 20-30 m length, 0.18-0.25 mm i.d.
-
Injector: Split injection, 200°C.
-
Detector: FID, 280°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at an initial temperature of ~95°C, followed by a ramp to a higher temperature to elute the acetone azine peak.
-
-
Quantification:
-
Integrate the peak corresponding to acetone azine in both the sample and standard chromatograms.
-
Calculate the concentration of hydrazine in the sample using the calibration curve generated from the standards.
-
Safety, Handling, and Storage
Substituted hydrazines are hazardous materials and must be handled with appropriate engineering controls and personal protective equipment (PPE).
Hazard Identification
The compound is classified with significant health hazards. The hydrochloride salt form is often used to improve stability.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed | [11] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation | [11] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [11] |
GHS Pictograms:
Signal Word: Danger
Handling and PPE
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.[12]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][13]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light.
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[11][13]
References
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(3,4-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 83161 - PubChem. Available at: [Link]
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Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC. Available at: [Link]
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Hydrazine - Wikipedia. Available at: [Link]
- WO2008113661A2 - Process for preparing substituted phenylhydrazines - Google Patents.
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Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Available at: [Link]
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Hydrazine HydrateWhat are the main application areas of hydrazine hydrate? Available at: [Link]_
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Synthesis of 1,3,4-oxadiazole compounds. (a) hydrazine–H2O, EtOH,... - ResearchGate. Available at: [Link]
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A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
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Green Efficient Synthesis of[1][14]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies | ACS Omega. Available at: [Link]
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application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives. Available at: [Link]
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Hydrazine Hydrate - Jebsen & Jessen Chemicals. Available at: [Link]
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Synthesis and properties of substituted benzaldehyde phenylhydrazones - ResearchGate. Available at: [Link]
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Direct reductive amination of various acetophenone analogues with N-methylaniline a - ResearchGate. Available at: [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC. Available at: [Link]
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Substance Information - ECHA - European Union. Available at: [Link]
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Hydrazine: A Potent Chemical with a Wide Range of Uses - Gas-Sensing.com. Available at: [Link]
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Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. Available at: [Link]
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